molecular formula C24H33NO3 B564670 Nafronyl-d4 CAS No. 1215649-28-7

Nafronyl-d4

Cat. No. B564670
CAS RN: 1215649-28-7
M. Wt: 387.556
InChI Key: KBAFPSLPKGSANY-RCYYZLFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nafronyl-d4 is a vasodilator . It is used for research purposes and is not intended for diagnostic or therapeutic use . The molecular formula of Nafronyl-d4 is C24H29D4NO3 and it has a molecular weight of 387.55 .


Molecular Structure Analysis

The molecular structure of Nafronyl-d4 consists of 24 carbon atoms, 29 hydrogen atoms, 4 deuterium atoms (a stable isotope of hydrogen), 1 nitrogen atom, and 3 oxygen atoms . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

Nafronyl-d4 has a molecular weight of 387.55 . The physical and chemical properties of a substance can be determined by various experimental methods, but specific data for Nafronyl-d4 was not found in the search results.

Mechanism of Action

Nafronyl, also known as Naftidrofuryl, acts as a selective antagonist of 5-HT2 receptors, with action as an inverse agonist of the 5-HT2A receptor . It is used in the management of peripheral and cerebral vascular disorders and is claimed to enhance cellular oxidative capacity .

Safety and Hazards

Nafronyl-d4 is for research use only and not intended for diagnostic or therapeutic use . It is harmful if swallowed . In case of ingestion, medical help should be sought immediately . It is advised to avoid dust formation and breathing in mist, gas, or vapors . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO3/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3/i14D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAFPSLPKGSANY-RCYYZLFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676052
Record name 2-(Diethylamino)(~2~H_4_)ethyl 2-[(naphthalen-1-yl)methyl]-3-(oxolan-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215649-28-7
Record name 2-(Diethylamino)(~2~H_4_)ethyl 2-[(naphthalen-1-yl)methyl]-3-(oxolan-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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